REACTION_SMILES
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[C:14]([O:15][C:16]([CH3:17])([CH3:18])[CH3:19])(=[O:20])[N:21]1[CH2:22][CH2:23][CH:24]([N:27]2[CH:28]([CH3:32])[CH2:29][CH2:30][CH2:31]2)[CH2:25][CH2:26]1.[CH3:3][CH:4]1[CH2:5][CH2:6][CH2:7][N:8]1[CH:9]1[CH2:10][CH2:11][NH:12][CH2:13]1.[CH3:44][CH:45]1[CH2:46][CH2:47][CH2:48][NH:49]1.[ClH:1].[ClH:2].[O-:33][S:34]([c:35]1[cH:36][cH:37][c:38]([CH3:39])[cH:40][cH:41]1)(=[O:42])=[O:43]>>[NH:21]1[CH2:22][CH2:23][CH:24]([N:27]2[CH:28]([CH3:32])[CH2:29][CH2:30][CH2:31]2)[CH2:25][CH2:26]1
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Name
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CC1CCCN1C1CCN(C(=O)OC(C)(C)C)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CCCN1C1CCN(C(=O)OC(C)(C)C)CC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC1CCCN1C1CCNC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CCCN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)[O-])cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CCCN1C1CCNCC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |